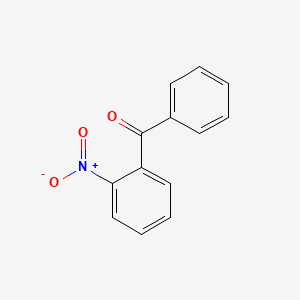

(2-Nitro-phenyl)-phenyl-methanone

Descripción

Significance within Organic Chemistry

In the realm of organic synthesis, (2-Nitro-phenyl)-phenyl-methanone serves as a valuable building block. Its chemical structure allows it to participate in a variety of reactions, making it a versatile precursor for more complex molecules.

One of the primary synthetic routes to this compound is through the Friedel-Crafts acylation of benzene (B151609) with 2-nitrobenzoyl chloride or the nitration of benzophenone (B1666685). The nitration of benzophenone typically yields a mixture of isomers, from which the ortho-isomer, this compound, can be separated.

The reactivity of this compound is largely dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. Conversely, the nitro group can undergo reduction to an amino group, opening up pathways to a different class of compounds with varied reactivity. This reduction is a key step in the synthesis of various heterocyclic compounds and other nitrogen-containing molecules.

The carbonyl group of this compound exhibits typical ketone chemistry. It can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. The interplay between the nitro and carbonyl groups allows for a rich and diverse range of chemical transformations.

Interdisciplinary Relevance in Chemical Sciences

The importance of this compound extends beyond traditional organic synthesis into other areas of the chemical sciences, including medicinal chemistry and materials science.

In medicinal chemistry, benzophenone derivatives are known to possess a wide array of biological activities. While research on the specific biological profile of this compound is ongoing, related compounds have shown promise. For instance, the reduction of the nitro group to an amine is a common strategy in the synthesis of pharmacologically active compounds. The resulting aminobenzophenones are precursors to several classes of drugs. nist.govnist.gov For example, (2-Amino-5-nitrophenyl)phenylmethanone is a known hydrolysis product of Nitrazepam. nist.govnist.gov

The structural framework of this compound also makes it a candidate for investigation in materials science. The presence of aromatic rings and polar functional groups can impart interesting photophysical or electronic properties to molecules derived from it. Research in this area explores the potential for such compounds to be used in the development of new organic materials with applications in electronics or as chromogenic reagents. bloomtechz.com

Structure

3D Structure

Propiedades

IUPAC Name |

(2-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHSIDUUJPTLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176958 | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-79-0 | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 2 Nitro Phenyl Phenyl Methanone and Its Derivatives

Electrophilic Nitration Pathways

The introduction of a nitro group onto an aromatic ring is a classic and widely studied electrophilic aromatic substitution reaction. microflutech.comsavemyexams.com For the synthesis of (2-nitro-phenyl)-phenyl-methanone, this typically involves the direct nitration of benzophenone (B1666685).

Regioselective Considerations in Aromatic Nitration

The directing effect of the substituents on the benzene (B151609) ring is a critical factor in determining the position of the incoming nitro group. youtube.comlibretexts.org The carbonyl group of benzophenone is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. vapourtec.com This deactivating effect is more pronounced at the ortho and para positions, thus directing the electrophilic attack to the meta position. However, the synthesis of the ortho-nitro isomer is the desired outcome.

Achieving ortho-selectivity in the nitration of benzophenone presents a significant challenge due to the electronic and steric hindrance of the carbonyl group. The reaction often yields a mixture of isomers, with the meta and para isomers being significant byproducts. researchgate.net The separation of these isomers can be complex and often requires chromatographic techniques. The regioselectivity is influenced by the reaction conditions, including the choice of nitrating agent and the temperature. cerritos.edu

Catalytic Systems for Nitro Group Introduction

The most common method for nitration involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ. savemyexams.comyoutube.com The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. cerritos.edu

Alternative catalytic systems have been explored to improve selectivity and yield. For instance, the use of solid acid catalysts has been investigated for continuous flow nitration processes. rsc.org While effective, the industrial scalability can be limited by the cost of these catalysts. rsc.org Another approach involves the continuous generation of nitronium ions using anhydrous sodium nitrate (B79036) in a mixture of concentrated sulfuric acid and oleum, which has shown remarkable selectivity and good yields in the synthesis of certain dinitrobenzophenones. researchgate.net

Process Optimization via Continuous Flow Reactors

Traditional batch nitration reactions are often highly exothermic and can pose significant safety risks, including the potential for runaway reactions and explosions. rsc.orgsoton.ac.uk Continuous flow reactors offer a safer and more efficient alternative by providing superior control over reaction parameters such as temperature, residence time, and stoichiometry. vapourtec.combeilstein-journals.org

The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat and mass transfer, minimizing safety hazards and often leading to higher yields and selectivity. rsc.orgmicroflutech.com This technology has been successfully applied to the mononitration of various aromatic compounds, demonstrating its potential for industrial-scale production. rsc.org For nitration, the precise control offered by flow chemistry can lead to a higher quality product with fewer impurities, simplifying purification processes. vapourtec.com

Coupling and Condensation Reactions

Modern synthetic strategies have moved beyond classical nitration to include more sophisticated coupling and condensation reactions, offering alternative pathways to this compound and its derivatives.

Diazotization and Aryl Coupling Approaches

An alternative route involves the diazotization of a primary aromatic amine, followed by a coupling reaction. organic-chemistry.orgnumberanalytics.com In this approach, a suitable aminobenzophenone precursor could be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. numberanalytics.combyjus.com These salts are versatile intermediates that can undergo various substitution reactions. organic-chemistry.org For example, a Sandmeyer-type reaction could potentially be employed to introduce the nitro group.

More advanced methods include palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has been explored for the synthesis of biaryls using nitroarenes as electrophilic coupling partners. organic-chemistry.orgthieme.de This reaction involves the coupling of a nitroarene with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This innovative approach allows for the direct use of readily available nitroaromatic compounds. organic-chemistry.org

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium reagents, provide powerful tools for carbon-carbon bond formation. mnstate.edumt.com A common strategy for synthesizing benzophenone derivatives involves the reaction of an organometallic reagent with a suitable electrophile.

For the synthesis of this compound, one could envision the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 2-nitrobenzoyl chloride. asianpubs.org This reaction would form the desired ketone through nucleophilic acyl substitution. Another possibility is the reaction of a 2-nitrophenyl Grignard reagent with benzoyl chloride. It is crucial to carry out these reactions under anhydrous conditions as Grignard reagents are highly reactive towards water. mnstate.eduumkc.edu

The table below summarizes some of the synthetic approaches discussed:

| Synthetic Approach | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Electrophilic Nitration | Benzophenone, HNO₃, H₂SO₄ | 0-10 °C | Readily available starting materials | Poor regioselectivity, formation of isomers |

| Continuous Flow Nitration | Benzophenone, Nitrating Agent | Controlled temperature and flow rates | Enhanced safety, improved selectivity and yield | Higher initial equipment cost |

| Friedel-Crafts Acylation | Benzene, 2-Nitrobenzoyl Chloride, AlCl₃ | Anhydrous conditions, -10 to 40 °C | Direct formation of the C-C bond | Catalyst can complex with the nitro group |

| Suzuki-Miyaura Coupling | Nitroarene, Arylboronic Acid, Pd catalyst, Base | 130 °C, inert atmosphere | High functional group tolerance, direct use of nitroarenes | Requires specialized catalysts and ligands |

| Grignard Reaction | Phenylmagnesium Bromide, 2-Nitrobenzoyl Chloride | Anhydrous ether | Efficient C-C bond formation | Sensitive to moisture, potential side reactions |

Grignard Reaction Protocols with Nitrobenzaldehyde Precursors

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. libretexts.org In the context of synthesizing this compound, this typically involves the reaction of a phenylmagnesium halide with 2-nitrobenzaldehyde (B1664092). The general scheme involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the corresponding secondary alcohol, (2-nitrophenyl)phenylmethanol. Subsequent oxidation of this alcohol furnishes the desired ketone, this compound.

The preparation of the Grignard reagent, phenylmagnesium bromide, is achieved by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent. miracosta.eduyoutube.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. libretexts.orgmiracosta.edu

The reaction of phenylmagnesium bromide with 2-nitrobenzaldehyde proceeds via nucleophilic addition to the carbonyl group. youtube.com The resulting magnesium alkoxide is then hydrolyzed in the presence of an acid to afford (2-nitrophenyl)phenylmethanol. A major side product that can form during the Grignard reaction is biphenyl, resulting from the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org

Table 1: Grignard Reaction for the Synthesis of (2-Nitrophenyl)phenylmethanol

| Reactants | Reagents | Solvent | Product | Notes |

| Bromobenzene, Magnesium | Diethyl ether | Diethyl ether | Phenylmagnesium bromide | Anhydrous conditions are critical. libretexts.orgmiracosta.edu |

| 2-Nitrobenzaldehyde, Phenylmagnesium bromide | Diethyl ether, Acid (for workup) | Diethyl ether | (2-Nitrophenyl)phenylmethanol | Subsequent oxidation is required to obtain the ketone. |

This table summarizes the typical reactants and conditions for the Grignard synthesis of the alcohol precursor to this compound.

Halogen-Magnesium Exchange Strategies

An alternative to the classical Grignard reaction is the halogen-magnesium exchange, which has emerged as a powerful tool for the preparation of functionalized organomagnesium reagents. harvard.edu This method involves the reaction of an organic halide with an organomagnesium reagent, typically an isopropylmagnesium halide. harvard.edu The use of iPrMgCl·LiCl has been shown to facilitate the exchange reaction under mild conditions, even with less activated organic bromides and iodides, and tolerates a wide range of functional groups. clockss.orgresearchgate.net

For the synthesis of this compound, a halogen-magnesium exchange could be envisioned starting from a di-halogenated precursor, such as 1-bromo-2-iodobenzene. The more reactive iodine would undergo exchange with a reagent like iPrMgCl·LiCl to form the corresponding Grignard reagent. clockss.org This intermediate could then be reacted with benzoyl chloride to yield the target benzophenone. The rate of the halogen-magnesium exchange is influenced by the electronic nature of the aromatic ring, with electron-withdrawing groups accelerating the reaction. harvard.edu

Table 2: Halogen-Magnesium Exchange for Benzophenone Synthesis

| Substrate | Reagent | Conditions | Product | Reference |

| Aryl iodide/bromide | iPrMgCl·LiCl | Low temperature | Arylmagnesium halide | clockss.orgresearchgate.net |

| Arylmagnesium halide | Benzoyl chloride | - | This compound | sigmaaldrich.com |

This table illustrates the two-step process of forming a Grignard reagent via halogen-magnesium exchange and its subsequent reaction to form a benzophenone derivative.

Advanced Synthetic Techniques

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps in a single vessel without isolating intermediates. patsnap.com Several patents describe one-pot syntheses for derivatives of diphenylmethane (B89790), highlighting the industrial interest in such streamlined processes. For instance, a method for the one-pot synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane involves Friedel-Crafts acylation followed by a reduction, using the same Lewis acid catalyst for both steps. patsnap.com Another example is the one-pot synthesis of N,N-diphenyl-2-benzothiazolamines from 1-(2-iodophenyl)-3-phenylthioureas and iodobenzenes, demonstrating the versatility of this approach. nih.gov The development of one-pot procedures for this compound could involve the in-situ generation of the necessary reagents and sequential reactions, such as a nitration followed by a Friedel-Crafts acylation. The synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one through a one-pot four-component domino reaction showcases the potential of MCRs in constructing complex heterocyclic systems from simple starting materials. nih.gov

Asymmetric Synthesis and Enantioselective Catalysis

While this compound itself is achiral, the synthesis of chiral derivatives and related chiral benzhydrols is of significant interest. Asymmetric synthesis and enantioselective catalysis provide routes to these chiral molecules. The asymmetric hydrogenation of unsymmetrical benzophenones to produce chiral benzhydrols can be achieved with high enantioselectivity using catalysts like trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂). acs.org Specifically, the asymmetric transfer hydrogenation of 2-substituted benzophenones using an oxo-tethered ruthenium catalyst has been shown to yield chiral diarylmethanols with excellent enantiomeric excess (>99% ee). acs.org

The synthesis of axially chiral C-N atropisomers, a class of compounds with restricted rotation around a C-N bond, has also been explored using asymmetric catalysis. nih.gov These methodologies, while not directly applied to this compound in the reviewed literature, demonstrate the potential for creating chiral derivatives.

Table 3: Asymmetric Synthesis of Chiral Benzhydrols

| Substrate | Catalyst | Reaction Type | Enantiomeric Excess (ee) | Reference |

| 2-Substituted benzophenones | (R,R)-oxo-tethered Ru(II) complex | Asymmetric Transfer Hydrogenation | >98% | acs.org |

| ortho-Substituted benzophenones | BINAP/chiral diamine Ru complex | Asymmetric Hydrogenation | High | acs.org |

This table presents examples of catalysts and reaction types used in the asymmetric synthesis of chiral benzhydrols from benzophenone precursors.

Organocatalytic Methodologies

Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers significant advantages for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. vapourtec.comewadirect.combeilstein-journals.org Continuous flow processing allows for precise control over reaction parameters such as temperature and stoichiometry, leading to improved safety, better selectivity, and higher yields. ewadirect.comacs.org The small reaction volume in flow reactors enhances heat transfer, minimizing the risk of runaway reactions and the formation of unwanted byproducts. beilstein-journals.orgacs.org

The nitration of various aromatic compounds, including toluene (B28343) and benzaldehyde, has been successfully demonstrated in continuous flow systems. beilstein-journals.org A notable advantage is the significant reduction in time required for safety evaluations and scale-up compared to batch processes. vapourtec.com For the synthesis of this compound, a continuous flow nitration of benzophenone could be a highly efficient and safe method. The use of fuming nitric acid in commercially available flow reactors has been reported for challenging nitration reactions, achieving high productivity. acs.org Furthermore, the telescoping of multiple reaction steps, such as acetylation and nitration, has been achieved in a single continuous flow sequence, further enhancing process efficiency. acs.org

Table 4: Comparison of Batch vs. Flow Chemistry for Nitration

| Feature | Batch Chemistry | Flow Chemistry | Reference |

| Safety | Higher risk of runaway reactions, difficult temperature control | Improved safety, precise temperature control, small reaction volume | vapourtec.comewadirect.comacs.org |

| Scalability | Challenging, requires extensive safety evaluation | Easier and safer to scale up by extending run time or numbering-up reactors | ewadirect.com |

| Selectivity | Potential for over-nitration and byproduct formation | Improved selectivity due to precise control of stoichiometry and temperature | vapourtec.com |

| Reaction Time | Can be lengthy, including safety evaluation | Significant time savings | vapourtec.com |

This table contrasts the key features of batch and flow chemistry for nitration reactions, highlighting the advantages of continuous processing.

Mechanochemistry in Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a sustainable alternative to traditional solvent-based methods. While specific applications of mechanochemistry for the synthesis of this compound are not extensively documented in current literature, the principles of mechanochemical synthesis are broadly applicable to benzophenone derivatives.

Mechanochemical techniques, such as ball milling, offer several advantages, including reduced solvent waste, lower energy consumption, and often, enhanced reaction rates and yields. For the synthesis of benzophenone scaffolds, mechanochemistry has been explored in the context of transition-metal-free reactions. For instance, the synthesis of 2,4,6-trisubstituted benzophenones has been achieved under solvent-free conditions using simple starting materials like arylmethyl ketones and aromatic aldehydes with sodium hydride. researchgate.net This approach, which involves the formation of multiple carbon-carbon and carbon-oxygen bonds in a single step, highlights the potential of mechanochemistry to construct complex benzophenone cores efficiently.

The application of these principles to the synthesis of this compound could involve the mechanochemical activation of a Friedel-Crafts acylation reaction. This would typically involve the reaction of 2-nitrobenzoyl chloride with benzene, or benzoyl chloride with nitrobenzene (B124822), in the presence of a Lewis acid catalyst under solvent-free milling conditions. The intense mixing and grinding at the molecular level could potentially overcome the deactivating effect of the nitro group, leading to a more efficient synthesis. Further research in this area is warranted to develop specific mechanochemical protocols for this important derivative.

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. The retrosynthetic analysis of this compound reveals several plausible synthetic disconnections and corresponding strategies.

A primary disconnection breaks the carbon-carbonyl bond, suggesting a Friedel-Crafts acylation reaction as a key synthetic step. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection between the carbonyl carbon and the nitrophenyl ring leads to 2-nitrobenzoyl chloride and benzene as precursors. The forward synthesis would involve the Friedel-Crafts acylation of benzene with 2-nitrobenzoyl chloride in the presence of a Lewis acid like aluminum chloride.

Pathway B: Disconnection between the carbonyl carbon and the phenyl ring suggests benzoyl chloride and nitrobenzene as starting materials. The forward synthesis would be the Friedel-Crafts acylation of nitrobenzene with benzoyl chloride. However, the strong deactivating effect of the nitro group makes this a less favorable approach.

Another key disconnection strategy involves the formation of the bi-aryl ketone structure via a Suzuki-Miyaura cross-coupling reaction . This modern approach offers greater functional group tolerance. A plausible retrosynthetic analysis would involve disconnecting one of the aryl-carbonyl bonds to reveal an arylboronic acid and an aryl halide. For instance, reacting 2-nitrophenylboronic acid with benzoyl chloride, or phenylboronic acid with 2-nitrobenzoyl chloride, in the presence of a palladium catalyst could yield the target molecule. This strategy has been successfully employed in the synthesis of other complex benzophenone derivatives. researchgate.net

A further retrosynthetic approach considers the formation of the diaryl ketone from a secondary alcohol precursor. This involves a disconnection of the carbon-oxygen double bond, leading to (2-nitrophenyl)(phenyl)methanol. The forward synthesis would then involve the oxidation of this alcohol to the desired ketone. The alcohol itself could be synthesized via the addition of a Grignard reagent (e.g., phenylmagnesium bromide) to 2-nitrobenzaldehyde.

These retrosynthetic strategies are summarized in the following table:

| Disconnection Strategy | Key Precursors | Forward Synthetic Reaction |

| Friedel-Crafts Acylation | 2-Nitrobenzoyl chloride and Benzene | Acylation of benzene |

| Friedel-Crafts Acylation | Benzoyl chloride and Nitrobenzene | Acylation of nitrobenzene |

| Suzuki-Miyaura Coupling | 2-Nitrophenylboronic acid and Benzoyl chloride | Palladium-catalyzed cross-coupling |

| Oxidation | (2-Nitrophenyl)(phenyl)methanol | Oxidation of a secondary alcohol |

Application of Artificial Intelligence and Machine Learning in Synthetic Planning

Several key aspects of AI and ML in synthetic planning include:

Single-Step Retrosynthesis Prediction: AI models can predict the reactants required to form a specific product in a single step. engineering.org.cnmit.edu For this compound, the model would likely suggest the Friedel-Crafts acylation and Suzuki coupling reactions as high-probability disconnections.

Multi-Step Retrosynthesis Planning: By recursively applying single-step predictions, AI can construct complete multi-step synthetic pathways from commercially available starting materials. engineering.org.cn This allows for the exploration of a wide range of synthetic possibilities.

Reaction Condition Optimization: ML models can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired reaction. medium.com This can significantly reduce the time and resources required for experimental optimization.

Novelty and Innovation: AI tools can uncover non-intuitive or rarely used reactions, leading to the discovery of innovative synthetic strategies. chemcopilot.com

While the direct application of AI to plan the synthesis of this compound is not yet a specific case study in published literature, the general capabilities of existing platforms strongly suggest their utility. A chemist could input the structure of this compound into a retrosynthesis prediction tool, which would then provide a ranked list of potential synthetic routes, complete with references to relevant literature for similar transformations. This accelerates the design phase of synthesis and allows for a more data-informed approach to route selection. nih.gov

The continued development of AI and ML in chemistry promises to further enhance our ability to design and execute complex chemical syntheses with greater efficiency and precision. researchgate.net

Reaction Mechanisms and Transformations of 2 Nitro Phenyl Phenyl Methanone

Oxidative Transformations

The oxidation of (2-Nitro-phenyl)-phenyl-methanone can be directed at the phenyl rings, potentially leading to the formation of quinone derivatives. This transformation typically requires strong oxidizing agents.

Formation of Quinone Derivatives

The synthesis of quinones from benzophenone (B1666685) derivatives is a known transformation, although specific studies detailing the direct oxidation of this compound to a corresponding quinone are not extensively documented in readily available literature. Generally, the oxidation of aromatic rings to quinones requires potent oxidizing agents capable of overcoming the ring's aromatic stability. jetir.org For benzophenones, agents like chromium trioxide or potassium permanganate (B83412) are often employed. organic-chemistry.org

The presence of the nitro group, a strong electron-withdrawing group, deactivates the substituted phenyl ring, making it more resistant to oxidation compared to the unsubstituted phenyl ring. stackexchange.com Therefore, oxidation would likely occur on the unsubstituted phenyl ring to form a nitro-substituted benzoquinone. The reaction with an agent like potassium permanganate would proceed by oxidizing the ring until carboxylic acids are formed, though under controlled conditions, quinone intermediates can be isolated. libretexts.org For instance, the oxidation of phenols to quinones is a well-established reaction. jetir.org While this compound is not a phenol (B47542), related compounds like (2-hydroxy-5-nitrophenyl)phenyl-methanone can be oxidized to form quinones.

Table 1: General Conditions for Oxidation of Aromatic Rings

| Oxidizing Agent | Typical Substrate | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkylbenzenes, Phenols | Aqueous, often with heat or under acidic/basic conditions | Benzoic acids, Quinones | libretexts.org |

| Chromium Trioxide (CrO₃) | Alcohols, Aromatic side-chains | Often in acetic anhydride (B1165640) or acetone (B3395972) (Jones reagent) | Ketones, Carboxylic acids, Quinones | organic-chemistry.orgorgsyn.org |

| Nitric Acid (HNO₃) | Phenols | Concentrated acid, often with a catalyst | Quinones | jetir.org |

Reductive Transformations of the Nitro Group

The most common transformation of this compound involves the reduction of its nitro group. This process is a cornerstone for synthesizing a variety of heterocyclic compounds and substituted anilines.

Conversion to Amino Derivatives

The reduction of the nitro group in this compound yields (2-Amino-phenyl)-phenyl-methanone. This amino derivative is a crucial precursor for the synthesis of pharmacologically important molecules like benzodiazepines and other heterocyclic systems. ucl.ac.uk The reaction can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals.

Reductive cyclization is another important pathway. When the nitro group is reduced, the resulting amino group can react intramolecularly with the ketone carbonyl. For instance, reductive cyclization of 2-nitrobiphenyls using triphenylphosphine (B44618) is a known method for synthesizing carbazoles. amazonaws.comorganicreactions.org Similarly, base-mediated reductive cyclization of ketone-tethered nitrobenzenes provides access to complex heterocyclic frameworks. nih.gov

Hydrogenation Catalysis

Catalytic hydrogenation is the most prevalent and efficient method for the reduction of the nitro group to an amine. illinois.edu This heterogeneous catalysis typically involves hydrogen gas and a metal catalyst. youtube.comyoutube.com

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com The reaction is often carried out in solvents like ethanol (B145695) or acetic acid at room temperature and moderate hydrogen pressures. google.com For example, the hydrogenation of p-nitrophenol using 5% palladium on charcoal in the presence of acetic acid proceeds efficiently at room temperature with a hydrogen pressure under 60 p.s.i.g. google.com Palladium/graphene nanocomposites have also shown high activity and stability in the hydrogenation of nitrophenols. rsc.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Table 2: Catalytic Hydrogenation of Nitroarenes to Anilines

| Catalyst | Reducing Agent | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Acetic Acid | Room temperature, 30-60 p.s.i.g. | (2-Amino-phenyl)-phenyl-methanone | google.com |

| Platinum on Carbon (Pt/C) | H₂ gas | Acetic Acid / Water | Room temperature, ~60 p.s.i.g. | (2-Amino-phenyl)-phenyl-methanone | google.com |

| Raney Nickel | H₂ gas | Neutral solvent | Varies (often elevated temp/pressure) | (2-Amino-phenyl)-phenyl-methanone | illinois.edu |

| Palladium/Graphene | NaBH₄ or H₂ | Water or Methanol | Room temperature | (2-Amino-phenyl)-phenyl-methanone | rsc.org |

Nucleophilic and Electrophilic Substitution Reactions

The aromatic rings of this compound are subject to both nucleophilic and electrophilic substitution, allowing for a wide range of functional group interconversions.

Functional Group Interconversions on Aromatic Rings

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group makes the ortho- and para-positions of its substituted ring susceptible to nucleophilic attack. libretexts.org This SNAr mechanism allows for the displacement of a suitable leaving group, such as a halide, by a nucleophile. nih.govchemistrysteps.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the nitro group. libretexts.org For a reaction to occur, the electron-withdrawing group must be ortho or para to the leaving group. libretexts.org

A key functional group interconversion starting from the reduced product, (2-Amino-phenyl)-phenyl-methanone, is the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org In this sequence, the amino group is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles, typically using a copper(I) salt as a catalyst. This allows for the introduction of halogens (Cl, Br), cyano groups (CN), and other functionalities onto the aromatic ring. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution (EAS): Both the nitro group and the carbonyl group of the benzophenone are electron-withdrawing and deactivating towards electrophilic aromatic substitution. They direct incoming electrophiles to the meta position. Therefore, further substitution on the nitro-substituted ring is difficult and would occur at the C5 position (meta to both groups). On the unsubstituted phenyl ring, electrophilic attack would occur at the meta position relative to the carbonyl group. Standard electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃).

Table 3: Substitution Reactions on this compound and its Amino-Derivative

| Reaction Type | Starting Material | Reagents | Position of Substitution | Product Example | Reference |

|---|---|---|---|---|---|

| Electrophilic Nitration | This compound | HNO₃, H₂SO₄ | meta- to carbonyl on unsubstituted ring | (2-Nitro-phenyl)-(3-nitro-phenyl)-methanone | |

| Nucleophilic Substitution (Sandmeyer) | (2-Amino-phenyl)-phenyl-methanone | 1. NaNO₂, HCl; 2. CuCl | ortho- to benzoyl group | (2-Chloro-phenyl)-phenyl-methanone | wikipedia.orgacs.org |

| Nucleophilic Substitution (SNAr) | (2-Nitro-4-chloro-phenyl)-phenyl-methanone | CH₃ONa | para- to nitro group | (2-Nitro-4-methoxy-phenyl)-phenyl-methanone | libretexts.org |

Carbonyl Group Reactivity in Nucleophilic Additions

The carbonyl group is a cornerstone of organic chemistry, and its reactivity in this compound is modulated by a combination of electronic and steric factors. Nucleophilic addition is a characteristic reaction of aldehydes and ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon. adichemistry.comlibretexts.org This attack leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product. libretexts.orglibretexts.org

The reactivity of the carbonyl carbon in this compound is influenced by several competing effects:

Electronic Effects : The presence of two aromatic rings allows for resonance delocalization, which tends to decrease the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity compared to aliphatic ketones. libretexts.org However, the potent electron-withdrawing nature of the nitro (NO₂) group at the ortho position counteracts this effect. vaia.com By pulling electron density away from the phenyl ring through inductive and resonance effects, the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgscielo.br

Steric Effects : Ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl group. libretexts.org In this compound, the two bulky phenyl rings impede the approach of nucleophiles. The ortho-nitro group further exacerbates this steric crowding, potentially slowing down the rate of nucleophilic addition.

| Factor | Effect on Reactivity | Description |

|---|---|---|

| Electronic (Activating) | Increase | The electron-withdrawing nitro group enhances the electrophilicity (partial positive charge) of the carbonyl carbon. |

| Electronic (Deactivating) | Decrease | Resonance with the two phenyl rings delocalizes the positive charge, making the carbonyl carbon less electrophilic. |

| Steric (Hindrance) | Decrease | The two bulky aryl groups and the ortho-nitro group physically obstruct the approach of incoming nucleophiles to the carbonyl carbon. |

Common nucleophilic addition reactions applicable to ketones like this compound include the addition of Grignard reagents (R-MgX) or organolithium compounds (R-Li) to form tertiary alcohols, and the formation of cyanohydrins with hydrogen cyanide (HCN).

Rearrangement Reactions

This compound and its derivatives can undergo several types of molecular rearrangements, leading to structurally distinct isomers.

A notable example is the Beckmann rearrangement , which transforms an oxime into an amide under acidic conditions. wikipedia.orgbyjus.com The process begins with the conversion of this compound into its corresponding oxime by reacting it with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com This oxime can then be treated with an acid catalyst, such as sulfuric acid or phosphorus pentachloride. wikipedia.org

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group positioned anti-periplanar to the leaving group. wikipedia.org In the case of the oxime of this compound, either the phenyl or the 2-nitrophenyl group can migrate. The migration aptitude can vary, but it results in a nitrilium ion intermediate that is subsequently attacked by water. Tautomerization of the resulting intermediate yields the final substituted amide product. masterorganicchemistry.com

Acid-Catalyzed Rearrangements of Related Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that can be synthesized from ketones. For this compound, an epoxide derivative can be formed via reactions like the Corey-Chaykovsky reaction, which utilizes a sulfur ylide (e.g., dimethyloxosulfonium methylide). adichemistry.comorganic-chemistry.orgwikipedia.org

These epoxides, particularly those derived from this compound, can undergo fascinating acid-catalyzed rearrangements. Research has shown that 3-(2-nitrophenyl)oxirane derivatives undergo novel rearrangement sequences. rsc.orgrsc.org The general mechanism for acid-catalyzed epoxide rearrangement involves several key steps:

Protonation : The epoxide oxygen is protonated by an acid, making it a better leaving group. transformationtutoring.commasterorganicchemistry.com

Ring Opening : The protonated epoxide undergoes C-O bond cleavage to form a carbocation intermediate. The regiochemistry of this opening is directed by the stability of the resulting carbocation. For an epoxide derived from this compound, this would likely form a tertiary carbocation stabilized by the adjacent aromatic rings.

Migration (1,2-Shift) : A group (hydride, alkyl, or aryl) from an adjacent carbon migrates to the carbocation center. This is a classic Wagner-Meerwein type of rearrangement, driven by the formation of a more stable species. youtube.comyoutube.com

Tautomerization : The resulting intermediate, often an enol, tautomerizes to the more stable keto form, yielding a rearranged ketone or aldehyde.

Advanced Spectroscopic and Structural Characterization of 2 Nitro Phenyl Phenyl Methanone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For (2-Nitro-phenyl)-phenyl-methanone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals in the aromatic region, with the electron-withdrawing nitro group significantly influencing the chemical shifts of the protons and carbons on its substituted ring.

The ¹H NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region. The protons on the phenyl ring bearing the nitro group are shifted downfield due to the deshielding effect of the -NO₂ group. A general expectation for the aromatic protons is in the range of δ 8.1–8.3 ppm. The protons on the unsubstituted phenyl ring will also resonate in the aromatic region, typically at slightly higher field compared to the nitrated ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) typically appears as a weak signal in the downfield region of the spectrum. The carbon atom attached to the nitro group is significantly deshielded and is expected to resonate at a high chemical shift, generally in the range of δ 150–155 ppm. The other aromatic carbons will appear in the typical region of δ 120-140 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Nitro-substituted ring) | 8.1 - 8.3 | - |

| Aromatic Protons (Unsubstituted ring) | 7.3 - 7.8 | - |

| Carbonyl Carbon (C=O) | - | ~195 |

| Aromatic Carbon (C-NO₂) | - | 150 - 155 |

| Other Aromatic Carbons | - | 120 - 140 |

Note: The exact chemical shifts and coupling constants require experimental determination and can be influenced by the solvent and concentration.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the aromatic rings of this compound.

The HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds apart. wikipedia.org This is particularly useful for identifying the connectivity between the two phenyl rings through the carbonyl group and for confirming the position of the nitro group. For instance, correlations would be expected between the protons on one ring and the carbonyl carbon, and between the protons on the other ring and the same carbonyl carbon.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atom in the nitro group. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment. wikipedia.org For nitro groups in aromatic compounds, the ¹⁵N chemical shifts are typically found in a range of +355 to +395 ppm relative to nitromethane. science-and-fun.de

The main challenge in acquiring ¹⁵N NMR spectra is the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. huji.ac.il However, techniques like polarization transfer from protons can enhance the signal. An experimental ¹⁵N NMR spectrum would definitively confirm the presence and electronic state of the nitro functionality in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for the identification of functional groups within a molecule.

The FT-IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its functional groups. The most prominent of these are the stretching vibrations of the carbonyl and nitro groups.

The strong absorption band for the carbonyl (C=O) group stretching is expected in the region of 1650-1670 cm⁻¹. The exact position can be influenced by conjugation with the aromatic rings. The presence of the nitro group is confirmed by two strong absorption bands: the asymmetric stretching vibration (νas) of the N-O bond, typically appearing around 1520-1530 cm⁻¹, and the symmetric stretching vibration (νs) around 1350 cm⁻¹. The spectrum will also show characteristic bands for C-H stretching of the aromatic rings above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region.

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1670 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1530 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₉NO₃, the expected molecular weight is approximately 227.21 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 227. The fragmentation of this molecular ion is expected to proceed through several characteristic pathways. Common fragmentation patterns for aromatic ketones involve the cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of benzoyl cations and nitrophenyl cations.

A significant fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, leading to a fragment ion. Another common fragmentation is the loss of NO, followed by the loss of CO. The fragmentation pattern of the isomeric (4-nitrophenyl)phenyl-methanone shows prominent peaks at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation), which are also expected for the 2-nitro isomer.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with the molecular formula C₁₃H₉NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass provides a precise benchmark for experimental verification. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, are used to measure the exact mass of the molecular ion. For instance, analyses of related compounds using Agilent HPLC-TOF Mass Spectrometers demonstrate the capability to achieve mass accuracies within a few parts per million (ppm), confirming the elemental formula unequivocally. acs.org The experimental mass for the analogous compound (4-nitrophenyl)phenyl-methanone has been determined to be 227.058243149 Da, which aligns perfectly with the theoretical value. nih.gov This high degree of accuracy is critical for differentiating between compounds with the same nominal mass but different elemental formulas.

| Property | Value |

| Molecular Formula | C₁₃H₉NO₃ |

| Calculated Monoisotopic Mass | 227.05824 Da |

| Nominal Mass | 227 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint, revealing the connectivity of atoms and the stability of different substructures.

For nitrophenyl(phenyl)methanes, a characteristic fragmentation pathway involves the interaction between the nitro group and the adjacent phenyl ring. A notable fragmentation observed in the mass spectra of all three isomers (ortho, meta, and para) is the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion. rsc.org In the case of the 2-nitro isomer, this loss is attributed to a direct "ortho effect," an intramolecular interaction between the adjacent nitro and phenyl groups. rsc.org Further fragmentation can occur, providing additional structural details. The analysis of related structures, such as (2-amino-5-nitrophenyl)phenyl-methanone, also shows characteristic cleavages that help in elucidating the fragmentation pathways of the nitro-aromatic system. nist.gov

Common Fragmentation Pathways:

Loss of NO₂: Cleavage of the C-N bond results in the loss of a nitro group, producing a benzoyl cation.

Loss of OH (Ortho Effect): Intramolecular rearrangement leads to the elimination of a hydroxyl radical. rsc.org

Formation of Phenyl Cation: Fragmentation of the carbonyl bridge can lead to the formation of a C₆H₅⁺ ion.

Formation of Nitrophenyl Cation: Cleavage can also result in a NO₂C₆H₄⁺ ion.

LC/MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is widely used for the analysis of complex mixtures, purity assessment of synthesized compounds, and quantitative analysis.

In a typical LC/MS setup, the sample is first injected into an HPLC system where individual components are separated on a column (e.g., a C18 column). acs.org The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the confident identification and quantification of the target compound, even in a complex matrix. For example, LC/MS/MS methods have been developed for the trace analysis of nitrofuran metabolites in biological samples, demonstrating the technique's high sensitivity and specificity for nitro-aromatic compounds. jfda-online.com The purity of newly synthesized imidazole (B134444) derivatives has been successfully assessed using HPLC coupled with a Time-of-Flight mass spectrometer, a method directly applicable to this compound. acs.org

X-ray Crystallography

Solid-State Structural Determination and Conformation Analysis

In the related compound (4-nitrophenyl)phenyl-methanone, the molecule is not planar. nih.gov The two phenyl rings are twisted relative to each other, and the nitro group is also twisted slightly out of the plane of its attached phenyl ring. The dihedral angle between the two phenyl rings is a key conformational parameter. In chalcone (B49325) derivatives containing a nitrophenyl group, the molecule is nearly planar, but a twist is observed between the two phenyl rings. nih.gov This twist, along with other conformational details, is crucial for understanding the molecule's steric and electronic properties.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, dictate the physical properties of the solid.

In the crystals of nitrophenyl-containing compounds, a variety of interactions are observed. C—H⋯O hydrogen bonds are common, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom from a nitro or carbonyl group of a neighboring molecule. nih.gov These interactions often link molecules into chains or sheets. For instance, in some piperazine (B1678402) salts with a nitrophenyl group, the crystal packing is constructed from chains formed by N—H⋯O and O—H⋯O hydrogen bonds, supplemented by weaker C—H⋯O and C—H⋯π interactions. iucr.org

Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts. In the crystal structure of a nitrophenyl-containing pyran derivative, this analysis revealed that the most significant contributions to crystal packing come from H⋯O/O⋯H (29.7%), H⋯H (28.7%), and H⋯C/C⋯H (16.0%) contacts. nih.gov These weak interactions collectively create a stable, three-dimensional supramolecular architecture. ias.ac.inscielo.org.co

Computational Chemistry and Theoretical Investigations of 2 Nitro Phenyl Phenyl Methanone

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Nitro-phenyl)-phenyl-methanone, DFT calculations would be instrumental in understanding its geometry, stability, and spectroscopic properties. Such calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Electronic Structure Elucidation

A DFT study would begin by optimizing the molecular geometry of this compound to find its lowest energy conformation. This would provide precise bond lengths, bond angles, and dihedral angles. The presence of the ortho-nitro group likely induces significant steric hindrance, causing the phenyl rings to twist out of plane with respect to the central carbonyl group. A study on the related 2′-nitroflavone, for example, found an unusually large dihedral angle between the phenyl ring and the chromone (B188151) moiety, a feature explained by DFT calculations. indiamart.com Similar effects would be quantified for this compound.

Vibrational Frequency Predictions and Spectroscopic Correlation

Theoretical vibrational analysis via DFT is used to calculate the frequencies of the normal modes of vibration. These calculated frequencies are then correlated with experimental infrared (IR) and Raman spectra. Each calculated vibrational mode is assigned to specific bond stretching, bending, or torsional motions within the molecule. For instance, characteristic frequencies for the C=O stretch of the ketone, the asymmetric and symmetric stretches of the NO₂ group, and various C-H and C-C vibrations of the phenyl rings would be identified. Studies on similar molecules show good agreement between scaled theoretical frequencies and experimental data. tandfonline.com

Table 1: Illustrative Vibrational Frequency Data for a Benzophenone (B1666685) Derivative. Note: This table is a template. Actual data for this compound is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | Data not available | Data not available | Carbonyl stretch |

| νₐₛ(NO₂) | Data not available | Data not available | Asymmetric NO₂ stretch |

| νₛ(NO₂) | Data not available | Data not available | Symmetric NO₂ stretch |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. data.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the oxygen atoms of the nitro and carbonyl groups would exhibit strong negative potential (typically colored red or yellow), indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms on the phenyl rings would show positive potential (colored blue). Analysis of MEP maps for related nitro-aromatic compounds confirms these general features. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding chemical reactivity and electronic transitions.

HOMO-LUMO Gap and Reactivity Prediction

The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. For this compound, the electron-withdrawing nitro group would be expected to lower the energy of both the HOMO and LUMO and influence the size of the energy gap. The distribution of these orbitals would also be analyzed; the HOMO is often located on the phenyl ring system, while the LUMO might be more localized on the nitrophenyl moiety due to the electron-withdrawing nature of the nitro group.

Table 2: Illustrative FMO Data for a Benzophenone Derivative. Note: This table is a template. Actual data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

Natural Bond Orbital (NBO) Analysis

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-nitrobenzophenone |

| 2-chloro-5-nitrobenzophenone |

| 2-amino-5-nitrobenzophenone |

| 2′-nitroflavone |

Intramolecular Charge Transfer and Stability Assessment

This compound is a classic example of a push-pull chromophore, where electronic effects dictate its stability and photophysical properties. The molecule's architecture, featuring an electron-donating phenyl ring and an electron-withdrawing nitro-substituted phenyl ring bridged by a carbonyl group, facilitates intramolecular charge transfer (ICT).

Upon photoexcitation, an electron is redistributed from the highest occupied molecular orbital (HOMO), primarily located on the phenyl group (the donor), to the lowest unoccupied molecular orbital (LUMO), which is centered on the nitrophenyl moiety (the acceptor). This process creates a charge-transferred (CT) excited state that is fundamental to the molecule's behavior.

Theoretical simulations, particularly time-dependent density functional theory (TD-DFT), are instrumental in elucidating the dynamics of this ICT process. nih.govresearchgate.net Studies on similar nitroaromatic systems show that the transition from the initial locally-excited (LE) state to the final CT state is an ultrafast event, often occurring on the femtosecond timescale (e.g., 220–480 fs). nih.govresearchgate.net This transition is not merely an electronic rearrangement but is intrinsically linked to significant structural changes. A key conformational change during ICT is the twisting of the nitrophenyl group relative to the rest of the molecule. nih.govresearchgate.net This torsional motion breaks the planarity and stabilizes the charge-separated state.

The stability of both the ground state and the excited states is assessed using computational chemistry. The presence of the strong electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the compound. In some donor-acceptor systems, this charge transfer can be so efficient that it completely quenches fluorescence, instead leading to other relaxation pathways like intersystem crossing to a triplet state. nih.gov

Table 1: Theoretical Investigation Parameters for Nitroaromatic Systems This table illustrates typical parameters used in computational studies of molecules similar to this compound.

| Parameter | Description | Typical Value/Method | Reference |

| Method | Quantum mechanical calculation method | Time-Dependent Density Functional Theory (TD-DFT) | nih.gov |

| Functional | Exchange-correlation functional used | B3LYP, PBE0 | chemrxiv.org |

| Basis Set | Set of functions to represent electronic wavefunctions | 6-31G(d), cc-pVDZ | chemrxiv.org |

| Simulation Box | Dimensions for periodic boundary calculations | 10.0 x 10.0 x 10.0 ų | chemrxiv.org |

| Solvent Model | Method to simulate solvent effects | Polarizable Continuum Model (PCM) | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to explore the structural flexibility and intermolecular interactions of this compound over time. These simulations model the atomic motions of the system, providing a detailed picture of its behavior in various environments.

MD simulations on related nitrophenyl compounds, such as 2-nitrophenyl octyl ether (NPOE), have been used to calculate key thermodynamic and dynamic properties. nih.govresearchgate.net These studies often employ all-atom force fields like OPLS (Optimized Potentials for Liquid Simulations) to accurately represent the molecular interactions. nih.gov Such simulations can predict bulk properties like mass density and enthalpy of vaporization, which can be validated against experimental data. nih.govresearchgate.net

For this compound, MD simulations can be used to assess the stability of the molecule when interacting with other molecules, such as in a protein binding site. A stable binding is often indicated by a low root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time, for instance, an RMSD of less than 2.0 Å over 100 nanoseconds.

Conformational Landscape and Dynamic Behavior

The conformational landscape of this compound is defined by the rotational freedom around its single bonds, particularly the bonds connecting the phenyl rings to the central carbonyl group. The molecule is not planar, and its preferred three-dimensional structure is a result of the balance between electronic conjugation and steric hindrance.

MD simulations are used to explore this landscape by tracking key dihedral angles over time. The distribution of these angles reveals the most populated (lowest energy) conformations and the barriers to rotation between them. Analyses such as atomic radial distribution functions and dipole-orientation correlation functions can probe the local structure and interactions in a bulk liquid state. nih.govresearchgate.net

Studies on similar molecules show that while thermodynamic properties may be comparable to simpler analogs like nitrobenzene (B124822), the dynamic behavior can be quite distinct. nih.gov The presence of multiple rotating groups can lead to a slower dynamic response. nih.govresearchgate.net The dynamic behavior is crucial as it governs how the molecule adapts its shape to fit into binding pockets or respond to external stimuli. The conformational flexibility allows the molecule to adopt different shapes, which can be influenced by intermolecular interactions within a crystal lattice or a solvent. nih.gov

Table 2: Key Observables from Molecular Dynamics Simulations This table outlines the types of data and insights that can be extracted from MD simulations of aromatic nitro-compounds.

| Observable | Description | Purpose | Reference |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures over time. | Assesses structural stability of the molecule or a complex. | |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule. | cpu.edu.cn |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Probes the local liquid structure and solvation shells. | nih.gov |

| Dihedral Angle Distribution | Shows the probability distribution of torsion angles within the molecule. | Characterizes the conformational preferences and flexibility. | nih.gov |

| Self-Diffusion Coefficient | Measures the translational mobility of the molecule in a medium. | Quantifies the dynamic behavior and viscosity. | nih.govresearchgate.net |

Biological Activities and Mechanistic Investigations of 2 Nitro Phenyl Phenyl Methanone Derivatives

Antimicrobial Efficacy and Mechanisms

Derivatives of the (2-Nitro-phenyl)-phenyl-methanone scaffold have demonstrated notable antimicrobial properties. The introduction of a nitro group, in particular, is often associated with enhanced biological activity.

Inhibition of Bacterial and Fungal Growth

A variety of this compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of both bacteria and fungi. For instance, a series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized and tested for their antimicrobial properties. One compound from this series, (3-methoxy-5-nitrobenzofuran-2-yl)(4-chlorophenyl)methanone, exhibited the highest antibacterial activity among the tested compounds. However, none of the compounds in this particular study showed any antifungal activity.

In another study, 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Two of the propyl derivatives were found to be as active as the antibiotic ampicillin (B1664943) trihydrate against Staphylococcus aureus and Streptococcus faecalis. Furthermore, one of the ethyl derivatives showed antifungal activity comparable to ketoconazole.

The antimicrobial activity of pyrazoline and hydrazone derivatives has also been investigated, with some compounds showing moderate activity against a range of bacteria and fungi with Minimum Inhibitory Concentration (MIC) values between 32-512 μg/mL. Research into 4-hydroxy benzophenones and their acetic acid derivatives also revealed significant bacterial growth inhibition, with the 4-hydroxy benzophenone (B1666685) analogues showing MIC values ranging from 3-16 μg/mL.

Studies on flavone (B191248) derivatives with nitro group substitutions have also shown promising antibacterial activity against a range of pathogens including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. Similarly, research on chalcone (B49325) derivatives has identified compounds with trifluoromethoxy groups as being more effective antimicrobials than those with trifluoromethyl groups.

Table 1: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| (3-methoxy-5-nitrobenzofuran-2-yl)(4-chlorophenyl)methanone | Bacteria | Highest antibacterial activity in its tested series. | |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole derivatives | Staphylococcus aureus, Streptococcus faecalis | Activity comparable to ampicillin trihydrate. | |

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivative | Fungi | Activity close to ketoconazole. | |

| Pyrazoline and Hydrazone derivatives | Bacteria and Fungi | Moderate antimicrobial activity (MICs 32-512 μg/mL). | |

| 4-hydroxy benzophenones | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Significant bacterial growth inhibition (MICs 3-16 μg/mL). |

Interaction with Microbial Cellular Components

The mechanism by which these compounds exert their antimicrobial effects often involves interaction with crucial cellular components. For example, the presence of nitrofurantoin, a nitrofuran derivative, was found to cause modifications in the cell properties of various bacterial strains. Specifically, it led to a decrease in both total and inner membrane permeability in Sphingobacterium thalpophilum and an increase in cell surface hydrophobicity. These changes suggest that the compound interacts with and alters the bacterial cell envelope, which can disrupt essential cellular processes and lead to cell death. The ability of nanoparticles, when combined with antimicrobial compounds, to attach to the microbial surface and interact with proteins and cellular DNA further highlights the importance of cellular interaction in antimicrobial activity.

Anti-Biofilm Activity

Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. The anti-biofilm potential of this compound derivatives is therefore a significant area of investigation. Studies have shown that the presence of a nitro group on the aromatic ring can contribute to anti-biofilm activity. For instance, a derivative with a para-nitro substitution on a benzyl (B1604629) group demonstrated notable anti-biofilm efficacy. While specific studies on the anti-biofilm activity of this compound itself are limited, the activity of structurally related nitro-aromatic compounds suggests a promising avenue for research.

Anticancer Potential

The this compound framework has also been explored for its potential as an anticancer agent. The presence and position of the nitro group, along with other substitutions, play a crucial role in the cytotoxic activity of these derivatives against various cancer cell lines.

Research into 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group has demonstrated their potential as anticancer agents. When tested against a panel of eight human cancer cell lines, these compounds exhibited moderate anticancer activity. Specifically, one derivative was identified as the most effective against the HEGP2 (liver cancer) cell line, while another showed the most potency against HCT116 (colon cancer) cells. Further investigation into the most effective compound against HEGP2 revealed that it induced apoptosis, or programmed cell death, and caused cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.

Hydrazone derivatives have also been a subject of interest for their anticancer properties. In one study, a series of heterocyclic hydrazone compounds were synthesized and evaluated for their cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The compounds displayed a range of anticancer activity, with some showing promise as scaffolds for the development of new anticancer drugs. For instance, one hydrazone derivative was particularly effective against HeLa cells, while another showed significant activity against MCF-7 cells.

Derivatives of 2-phenylacrylonitrile (B1297842) have also been synthesized and evaluated as potential tubulin inhibitors, a class of anticancer agents that interfere with cell division. One compound, in particular, demonstrated potent inhibitory activity against HCT116 and BEL-7402 (liver cancer) cells, with IC50 values of 5.9 nM and 7.8 nM, respectively. This compound was found to be more selective in its antiproliferative activity compared to the standard drug, taxol. Its mechanism of action involves inhibiting the proliferation of cancer cells by arresting them in the G2/M phase of the cell cycle and inhibiting tubulin polymerization.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-isoquinolines with 2-nitrophenyl group | HEGP2 (Liver), HCT116 (Colon) | Moderate anticancer activity; induced apoptosis and G2/M cell cycle arrest in HEGP2 cells. | |

| Heterocyclic Hydrazones | HeLa (Cervical), MCF-7 (Breast) | Varied cytotoxic activities; promising scaffolds for new anticancer agents. | |

| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon), BEL-7402 (Liver) | Potent and selective inhibition of cancer cell proliferation (IC50 = 5.9 nM and 7.8 nM, respectively); G2/M cell cycle arrest and tubulin polymerization inhibition. |

Enzyme Inhibition Studies

The ability of this compound derivatives to interact with and inhibit the activity of specific enzymes is a key aspect of their therapeutic potential. By targeting enzymes that are crucial for the survival and proliferation of pathogens or cancer cells, these compounds can exert their biological effects with a higher degree of specificity.

Interaction with Specific Enzyme Active Sites

Molecular docking studies have been employed to understand how these derivatives bind to the active sites of their target enzymes. For instance, in the study of 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group, molecular docking was used to investigate the interaction of the most potent compounds with the RET (rearranged during transfection) enzyme, a receptor tyrosine kinase that is often implicated in cancer.

In another example, 2-aminoindan-2-phosphonic acid (AIP), a conformationally restricted analogue of phenylalanine, was found to be a competitive and time-dependent inhibitor of phenylalanine ammonia-lyase (PAL). Kinetic analysis revealed that AIP is a slow-binding inhibitor of the enzyme. This detailed understanding of the enzyme-inhibitor interaction is crucial for the design of more potent and specific inhibitors.

Impact on Catechol O-methyltransferase (COMT) Activity

Currently, there is a lack of specific studies in the scientific literature detailing the direct impact of this compound or its derivatives on the activity of Catechol O-methyltransferase (COMT). While compounds with a nitrocatechol structure, such as Tolcapone, are known potent COMT inhibitors, this compound itself is a nitrobenzophenone and not a nitrocatechol. wikipedia.orgwikipedia.org The therapeutic benefit of COMT inhibitors in conditions like Parkinson's disease lies in their ability to prevent the methylation of levodopa, thereby increasing its bioavailability. wikipedia.orgparkinson.org However, without direct experimental evidence, it cannot be concluded that this compound shares this inhibitory activity.

Inhibition of Quorum Sensing Enzymes (e.g., PqsD) in Bacterial Communication

A significant area of research for compounds structurally related to this compound is the inhibition of quorum sensing in bacteria, particularly in Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors. nih.gov

Derivatives of (2-nitrophenyl)methanol, which are the reduced alcohol analogs of the ketone this compound, have been identified as promising inhibitors of PqsD. nih.govscbt.com PqsD is a key enzyme in the biosynthesis of the Pseudomonas quinolone signal (PQS) molecules, such as 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative PQS, which are crucial for quorum sensing in P. aeruginosa. nih.govscbt.com These (2-nitrophenyl)methanol derivatives have been shown to interfere with the formation of the anthraniloyl-PqsD complex, a critical step in the synthesis of these signaling molecules. nih.gov

Research has demonstrated that these inhibitors can effectively reduce the production of HHQ and PQS in P. aeruginosa cultures, thereby disrupting quorum sensing-mediated processes like biofilm formation. nih.govscbt.com

Kinetic Analysis of Enzyme-Inhibitor Interactions

While studies have established the inhibitory effects of (2-nitrophenyl)methanol derivatives on PqsD, detailed kinetic analyses providing specific constants such as the inhibition constant (K_i) are not extensively reported in the available literature. However, some investigations have provided IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For instance, certain (2-nitrophenyl)methanol derivatives have shown IC₅₀ values in the low micromolar range against PqsD. scbt.com The mode of action for some of these derivatives has been described as a time-dependent, slow, and reversible non-covalent interaction with the enzyme. researchgate.net

Receptor Modulation and Neurotransmitter Pathway Interactions

There is currently no scientific literature available that describes the modulation of specific receptors or interactions with neurotransmitter pathways by this compound or its derivatives.

Anti-inflammatory Properties

While the broader class of benzophenones has been investigated for anti-inflammatory properties, with some derivatives showing potential, specific studies on the anti-inflammatory effects of this compound are not present in the current body of scientific literature. For example, research on other nitro-containing compounds like 1-nitro-2-phenylethane has suggested anti-inflammatory activity by potentially acting on the synthesis or release of inflammatory mediators. wikipedia.org However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been conducted on the (2-nitrophenyl)methanol scaffold to understand how different chemical modifications influence its inhibitory potency against PqsD. nih.govresearchgate.net

Influence of Substituent Effects on Biological Potency

The SAR studies on (2-nitrophenyl)methanol derivatives as PqsD inhibitors have revealed several key insights into the influence of substituents on their biological potency. nih.govresearchgate.net